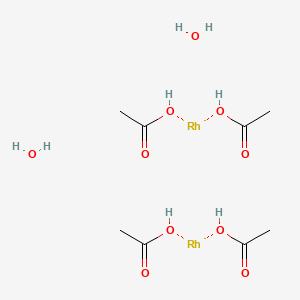
Bis(8-quinolinolato)zinc(II) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(8-quinolinolato)zinc(II) hydrate: is a coordination compound with the chemical formula C18H12N2O2Zn·xH2O zinc 8-quinolinolate and is recognized for its unique properties, including its role as an electroluminescent material. This compound is typically found as a yellow to brown to dark green powder or crystal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-quinolinolato)zinc(II) hydrate generally involves the reaction of zinc salts with 8-hydroxyquinoline. The reaction is typically carried out in an aqueous or alcoholic medium. The zinc salt, such as zinc acetate or zinc chloride, reacts with 8-hydroxyquinoline under controlled pH conditions to form the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(8-quinolinolato)zinc(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ligand exchange reactions where the 8-quinolinolato ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state zinc complexes.
Reduction: Formation of lower oxidation state zinc complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(8-quinolinolato)zinc(II) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of Bis(8-quinolinolato)zinc(II) hydrate involves its interaction with molecular targets through coordination chemistry. The zinc ion in the complex can interact with various biological molecules, influencing their function. The 8-quinolinolato ligands can also participate in electron transfer processes, contributing to the compound’s electroluminescent properties. The pathways involved include coordination to metal centers and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
- Zinc 8-hydroxyquinolinate
- Zinc oxinate
- Bis(8-hydroxyquinolinato)zinc
Comparison: Bis(8-quinolinolato)zinc(II) hydrate is unique due to its specific coordination environment and the presence of water molecules in its structure. This hydration can influence its solubility, stability, and reactivity compared to its anhydrous counterparts. Additionally, its electroluminescent properties make it particularly valuable in the electronics industry, distinguishing it from other similar zinc complexes .
Eigenschaften
IUPAC Name |
quinolin-8-ol;zinc;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;/h2*1-6,11H;1H2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFIDCABEUGIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.[Zn] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13978-85-3 |
Source


|
| Record name | Zinc, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(quinolin-8-olato-N1,O8)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)



![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)









